![molecular formula C16H19NO2 B2516754 N-[3-(1-Benzofuran-2-yl)propyl]cyclobutancarboxamid CAS No. 2034603-57-9](/img/structure/B2516754.png)
N-[3-(1-Benzofuran-2-yl)propyl]cyclobutancarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide is a synthetic organic compound that features a benzofuran ring, a propyl chain, and a cyclobutanecarboxamide group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Wissenschaftliche Forschungsanwendungen
N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-viral and anti-cancer agents.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
Target of Action
N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide is a benzofuran compound . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are also known to have significant cell growth inhibitory effects on different types of cancer cells .
Mode of Action
Benzofuran compounds are known to interact with their targets, leading to changes in cellular processes . For example, some benzofuran compounds have been found to have dramatic anticancer activities .
Biochemical Pathways
Benzofuran compounds affect various biochemical pathways. They have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, indicating that they may interact with multiple targets and pathways . .
Result of Action
The result of N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide’s action is likely dependent on its mode of action and the biochemical pathways it affects. Given its potential anti-tumor activity, it may lead to the inhibition of cancer cell growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including free radical cyclization and proton quantum tunneling.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions.
Formation of the Cyclobutanecarboxamide Group: This step involves the reaction of cyclobutanecarboxylic acid with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve microwave-assisted synthesis (MWI) due to its efficiency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinones.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Quinones
Reduction: Dihydrobenzofuran
Substitution: Halogenated or nucleophile-substituted benzofuran derivatives
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: The core structure of N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide.
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.
Indole: Contains a fused benzene and pyrrole ring, similar in structure to benzofuran.
Uniqueness
N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide is unique due to its combination of a benzofuran ring, a propyl chain, and a cyclobutanecarboxamide group, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-16(12-6-3-7-12)17-10-4-8-14-11-13-5-1-2-9-15(13)19-14/h1-2,5,9,11-12H,3-4,6-8,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQQTPDVZKLVAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid](/img/structure/B2516672.png)
![N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2516675.png)

![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2516677.png)
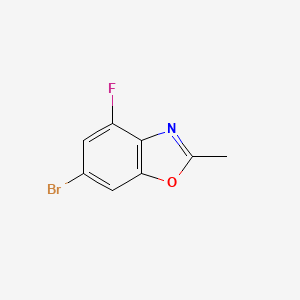
![N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2516679.png)
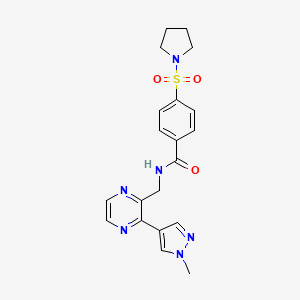
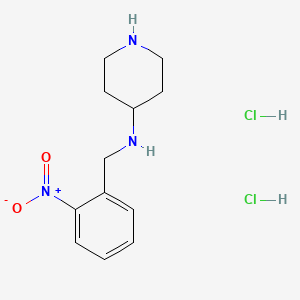
![2-[5-(aminomethyl)-1h-1,2,4-triazol-3-yl]propan-2-ol hydrochloride](/img/structure/B2516684.png)
![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2516685.png)
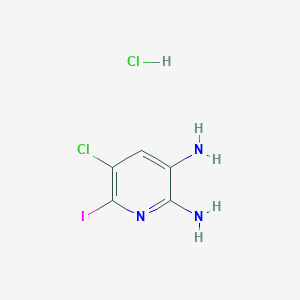
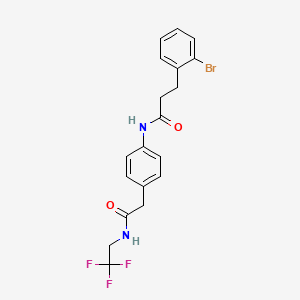
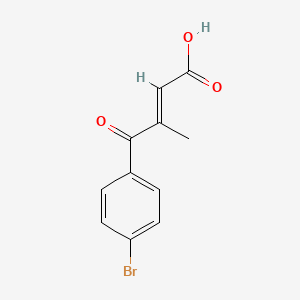
![2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2516691.png)
